Cas no 7556-47-0 (6-Methoxyindoline)
6-Methoxyindoline structure
6-Methoxyindoline Properties
Names and Identifiers
-
- 6-Methoxyindoline
- 1H-Indole, 2,3-dihydro-6-methoxy-
- 6-METHOXY-2,3-DIHYDRO-1H-INDOLE
- 1H-Indole,2,3-dihydro-6-methoxy
- 2,3-Dihydro-6-methoxyindol
- 6-methoxy-1H-indoline
- 6-methoxy-2,3-dihydro-indole
- 6-methoxy-2,3-dihydroindoline
- 6-methoxy-dihydroindole
- 6-Methoxy indoline
- 1H-Indole,2,3-dihydro-6-methoxy-
- 6-methoxy-indoline
- PubChem8317
- AMY31158
- 6-methoxy-2,3-dihydro-1-H-indole
- KM1698
- AB32628
- LS20156
- WT82630
- A9616
- V2361
- 556M470
- 7556-47-0
- AS-47070
- MFCD07371636
- SCHEMBL550150
- AC-31612
- Q-102600
- AKOS006285578
- EN300-152899
- FT-0602718
- SY239842
- DTXSID70423808
- CS-0054253
- F11865
- DB-007175
- +Expand
-
- MFCD07371636
- GKFGHNMPMAXWQS-UHFFFAOYSA-N
- 1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3
- O(C([H])([H])[H])C1C([H])=C([H])C2=C(C=1[H])N([H])C([H])([H])C2([H])[H]
Computed Properties
- 149.084064g/mol
- 0
- 2.1
- 1
- 2
- 1
- 149.084064g/mol
- 149.084064g/mol
- 21.3Ų
- 11
- 138
- 0
- 0
- 0
- 0
- 0
- 1
Experimental Properties
- 1.80120
- 21.26000
- 1.545
- 266.8 °C at 760 mmHg
- Not available
- 0.0±0.5 mmHg at 25°C
- 100 °C
- 1.076
6-Methoxyindoline Security Information
- H303+H313+H333
- H303+H313+H333
- P264+P280+P305+P351+P338+P337+P313
- storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- warning
6-Methoxyindoline Customs Data
- 2933990090
-
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Methoxyindoline Price
6-Methoxyindoline Related Literature
-
1. Studies related to the chemistry of melanins. Part IV. Oxidation of 5,6-dimethoxyindolineS. N. Mishra,G. A. Swan J. Chem. Soc. C 1967 1428
-
Yingle Liu,Ke Zhang,Yangen Huang,Shen Pan,Xiao-Qiang Liu,Yi Yang,Yan Jiang,Xiu-Hua Xu Chem. Commun. 2016 52 5969
-
R. R. Hunt,R. L. Rickard J. Chem. Soc. C 1966 344
-
4. Intramolecular photochemical arylation of N-substituted enaminones: application to synthesis of heterocyclic compoundsHideo Iida,Yoshifumi Yuasa,Chihiro Kibayashi J. Chem. Soc. Chem. Commun. 1978 766
-
Takashi Oshiyama,Takahito Satoh,Kentaro Okano,Hidetoshi Tokuyama RSC Adv. 2012 2 5147
-
6. Photochemical reactions of N-phenylacetyl and N-(2-iodophenylacetyl) derivatives of 1,2,3,3a,4,5-hexahydroindol-6-oneHideo Iida,Sakae Aoyagi,Chihiro Kibayashi J. Chem. Soc. Perkin Trans. 1 1977 120
-
7. Synthesis of 1,12b-didehydrolycoran (α-anhydrodihydrocaranine) and 12bα-lycoran (γ-lycoran)via photocyclisation of an enamide-ketoneHideo Iida,Sakae Aoyagi,Chihiro Kibayashi J. Chem. Soc. Perkin Trans. 1 1975 2502
-
D. H. R. Barton,R. B. Boar,D. A. Widdowson J. Chem. Soc. C 1970 1208
-
9. Photocyclisation of enamido-ketones. Novel synthesis of lycorine-type alkaloidsHideo Iida,Sakae Aoyagi,Chihiro Kibayashi J. Chem. Soc. Chem. Commun. 1974 499
-
Damien Clarisse,Bernard Fenet,Fabienne Fache Org. Biomol. Chem. 2012 10 6587
7556-47-0 (6-Methoxyindoline) Related Products
- 15937-07-2(5,6-Dimethoxyindoline)
- 21857-45-4(5-Methoxyindoline)
- 4770-37-0(Indolin-6-ol)
- 50-49-7(3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine)
- 479-59-4(Julolidine)
- 55-81-2(4-Methoxyphenethylamine)
- 120-20-7(3,4-Dimethoxyphenethylamine)
- 120-37-6(3-Ethylamino-4-methylphenol)
- 59-48-3(Oxindole)
- 496-15-1(Indoline)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:7556-47-0)6-Methoxyindoline
99%/99%
5g/25g
240.0/842.0